1,3-Diethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Overview
Description
N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
One common synthetic route includes the reaction of hydrazine with an appropriate aldehyde to form the oxadiazole ring, followed by the reaction with diethylamine and an isocyanate to introduce the urea group . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl group in the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include oxidized or reduced derivatives, substituted phenyl derivatives, and hydrolyzed amines.
Scientific Research Applications
N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.
Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The urea moiety may also play a role in binding to proteins or other biomolecules, affecting their structure and activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be compared with other oxadiazole-containing compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Urea derivatives: Compounds with different substituents on the urea moiety can have different reactivity and applications.
Phenyl derivatives: Variations in the phenyl group can affect the compound’s interaction with biological targets and its overall activity.
The uniqueness of N,N’-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea lies in its specific combination of the oxadiazole ring, phenyl group, and urea moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-diethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-15-14(19)18(4-2)10-12-16-13(17-20-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGIRETVEKQBOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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